山奈酚-3-O-葡萄糖鼠李糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kaempferol-3-O-glucorhamnoside is a flavonoid derived from the plant Thesium chinense Turcz . It has been found to inhibit inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo . It also exhibits significant antioxidant activity by scavenging stable DPPH free radicals .

Synthesis Analysis

Kaempferol-3-O-glucorhamnoside has been synthesized via two approaches . It can also be produced from glucose using engineered Escherichia coli .Molecular Structure Analysis

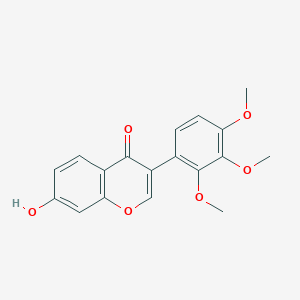

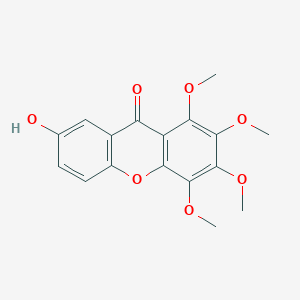

The molecular weight of Kaempferol-3-O-glucorhamnoside is 594.52 and its molecular formula is C27H30O15 . The structure of this compound includes a flavonoid backbone derived from the plant Thesium chinense Turcz .Chemical Reactions Analysis

Kaempferol-3-O-glucorhamnoside has been found to exhibit significant antioxidant activity by scavenging stable DPPH free radicals . It also inhibits inflammatory responses via MAPK and NF-κB pathways .科学研究应用

抗菌活性

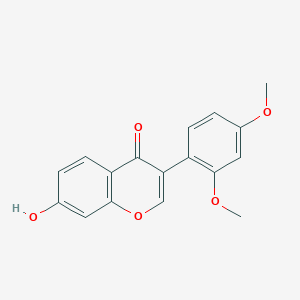

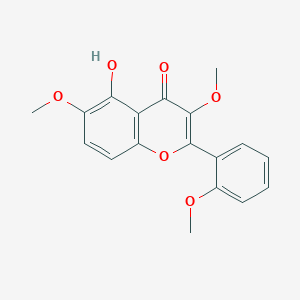

山奈酚-3-O-葡萄糖鼠李糖苷已被证实具有抗菌特性。 研究表明,它可以通过破坏细胞膜,进而激活某些细菌细胞的凋亡和DNA片段化来发挥抗菌作用 {svg_1}。这表明它在开发新的抗菌剂方面具有潜在用途,特别是在抗生素耐药性不断增加的情况下。

抗炎作用

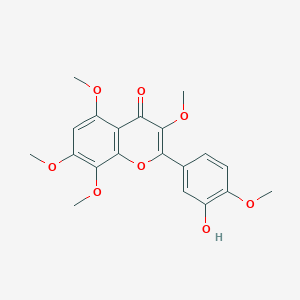

该化合物还表现出显着的抗炎作用。 它通过MAPK通路和NF-κB信号传导有效地减少炎症反应 {svg_2}。这表明它在治疗炎症性疾病和状况(如哮喘、关节炎和炎症性肠病)方面具有潜在的应用价值。

抗氧化特性

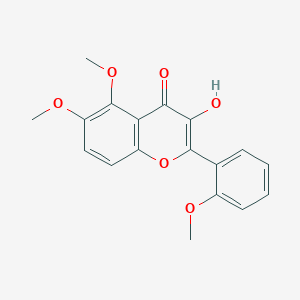

山奈酚-3-O-葡萄糖鼠李糖苷表现出抗氧化活性,保护细胞免受氧化应激和相关损伤 {svg_3}。它提高了各种抗氧化剂的表达,如超氧化物歧化酶-2(SOD-2)、核因子红系2相关因子2(NRF2)和过氧化氢酶(CAT)。这种特性对其在预防和治疗与氧化应激相关的疾病(如神经退行性疾病和癌症)中的应用至关重要。

传染病研究

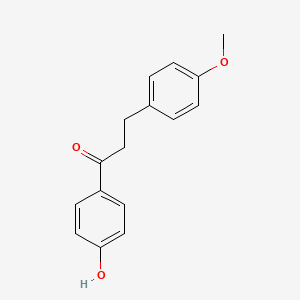

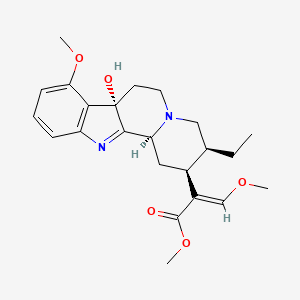

山奈酚-3-O-葡萄糖鼠李糖苷在传染病研究中已显示出前景,特别是在抑制肺炎克雷伯菌等病原体的生长和毒力方面 {svg_4}。这为其在开发治疗目前抗生素难以控制的感染的药物方面开辟了途径。

作用机制

Target of Action

Kaempferol-3-O-glucorhamnoside, a flavonoid derived from the plant Thesium chinense Turcz , primarily targets the MAPK and NF-κB pathways . These pathways play crucial roles in inflammatory responses .

Mode of Action

Kaempferol-3-O-glucorhamnoside interacts with its targets by inhibiting the MAPK and NF-κB pathways . This inhibition results in the suppression of inflammatory responses both in vitro and in vivo .

Biochemical Pathways

The compound affects the MAPK and NF-κB pathways . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines, and controls various cellular activities, including gene expression, mitosis, differentiation, and cell survival/apoptosis . The NF-κB pathway plays a key role in regulating the immune response to infection .

Pharmacokinetics

It’s known that kaempferol glucosides with many sugar units in their structure travel to the large intestine, where gut microbiota will remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs .

Result of Action

The administration of Kaempferol-3-O-glucorhamnoside effectively suppresses the expression of major inflammatory cytokines TNF-α, IL-6, IL-1β, and PGE2, and ameliorates lung edema . It also decreases ROS levels and overall oxidative stress in lungs and in cultured cells generated by K. pneumoniae exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kaempferol-3-O-glucorhamnoside. It’s worth noting that the respiratory system is constantly exposed to numerous noxious agents present in the atmospheric air, which have been associated with a wide variety of acute and chronic respiratory diseases . Kaempferol-3-O-glucorhamnoside has shown beneficial effects against these diseases .

安全和危害

未来方向

Kaempferol-3-O-glucorhamnoside has shown promise as a therapeutic agent for treating K. pneumoniae infections . It also has potential as a neuroprotective agent against transient ischemia-induced brain damage . Further studies are needed to clarify the mechanism of Kaempferol-3-O-glucorhamnoside action in CNS diseases .

生化分析

Biochemical Properties

Kaempferol-3-O-glucorhamnoside plays a significant role in biochemical reactions. It interacts with major inflammatory cytokines such as TNF-α, IL-6, IL-1β, and PGE2, effectively suppressing their expression . The nature of these interactions involves the suppression of NFκB and MAP kinase phosphorylation .

Cellular Effects

Kaempferol-3-O-glucorhamnoside has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also ameliorates lung edema .

Molecular Mechanism

At the molecular level, Kaempferol-3-O-glucorhamnoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It decreases ROS levels and overall oxidative stress in lungs and in cultured cells generated by K. pneumoniae exposure .

Dosage Effects in Animal Models

The effects of Kaempferol-3-O-glucorhamnoside vary with different dosages in animal models

Metabolic Pathways

Kaempferol-3-O-glucorhamnoside is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Kaempferol-3-O-glucorhamnoside involves the conversion of kaempferol to its glucoside form followed by the addition of rhamnose to the glucose moiety.", "Starting Materials": [ "Kaempferol", "Glucose", "Rhamnose", "Methanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Kaempferol is reacted with glucose in the presence of methanol and acetic acid to form kaempferol-3-O-glucoside.", "The resulting kaempferol-3-O-glucoside is then reacted with rhamnose in the presence of sodium hydroxide to form Kaempferol-3-O-glucorhamnoside.", "The final product is purified using column chromatography and characterized using spectroscopic techniques." ] } | |

CAS 编号 |

40437-72-7 |

分子式 |

C27H32O16 |

分子量 |

612.53 |

产品来源 |

United States |

Q1: Has Kaempferol-3-O-glucorhamnoside demonstrated any other biological activities besides its potential antithrombotic effects?

A3: Yes, research suggests that Kaempferol-3-O-glucorhamnoside possesses anti-inflammatory properties. [] While the specific mechanisms remain to be fully elucidated, studies indicate that this compound might act by modulating inflammatory pathways, such as the MAPK and NF-κB pathways. These findings highlight the potential therapeutic value of Kaempferol-3-O-glucorhamnoside in addressing inflammatory conditions.

Q2: What is the source of Kaempferol-3-O-glucorhamnoside, and are there any ongoing efforts to understand its potential applications better?

A4: Kaempferol-3-O-glucorhamnoside has been identified in Cnidoscolus aconitifolius leaves ethanolic extract. [] This plant has a history of use in traditional medicine for its purported antithrombotic properties. Researchers are actively investigating the therapeutic potential of Kaempferol-3-O-glucorhamnoside and other bioactive compounds derived from this plant. Ongoing research focuses on understanding their mechanisms of action, safety profiles, and potential applications in developing novel therapeutic interventions for cardiovascular and inflammatory diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。